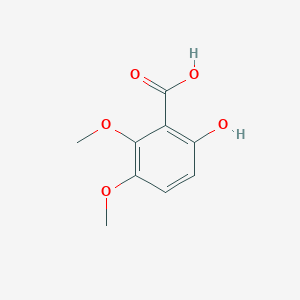

6-Hydroxy-2,3-dimethoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGSZTYJJNHWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Hydroxy 2,3 Dimethoxybenzoic Acid and Its Precursors

Established Synthetic Pathways to the Core Structure

The construction of the 6-Hydroxy-2,3-dimethoxybenzoic acid core relies on foundational synthetic strategies that build the molecule from simpler aromatic systems or introduce functional groups in a controlled, regioselective manner.

Multi-step Total Synthesis Approaches from Simpler Aromatic Precursors

The total synthesis of highly substituted benzoic acids often commences from readily available, less complex aromatic compounds. A notable pathway involves the synthesis of the closely related precursor, 6-Formyl-2,3-dimethoxybenzoic acid, also known as m-opianic acid or simply opianic acid. rsc.orgcymitquimica.com A historical synthesis of m-opianic acid illustrates a classic multi-step approach. One route attempts to achieve this via the demethylation of o-veratric acid (2,3-dimethoxybenzoic acid), followed by a Reimer-Tiemann reaction to introduce the aldehyde group. rsc.org However, this particular sequence proved challenging due to the resistance of the intermediate 2-hydroxy-3-methoxy-5-aldehydobenzoic acid to methylation. rsc.org

A more successful, albeit indirect, synthesis was achieved starting from o-veratraldehyde. rsc.org Treatment of o-veratraldehyde with alcoholic potassium hydroxide (B78521) unexpectedly yielded not only o-veratryl alcohol and o-veratric acid but also 2:3-dimethoxycinnamic acid. rsc.org This highlights the complexity of transformations with simple aromatic aldehydes.

Another common strategy in the synthesis of hydroxylated benzoic acid isomers involves the selective demethylation of polymethoxybenzoic acids. For instance, 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) is produced from 3,4,5-trimethoxybenzoic acid (TMBA). google.com This transformation can be carried out in an acidic medium, such as concentrated sulfuric acid, or in a basic medium. google.com

Table 1: Example of Multi-Step Synthesis for a Related Hydroxy-Dimethoxybenzoic Acid

| Target Molecule | Starting Material | Key Reagents | Conditions | Yield | Reference |

| 4-Hydroxy-3,5-dimethoxybenzoic acid | 3,4,5-Trimethoxybenzoic acid | 100% Sulfuric Acid | Hold at 55°C for 6 hours | 63.3% (recrystallized) | google.com |

| 4-Hydroxy-3,5-dimethoxybenzoic acid | 3,4,5-Trimethoxybenzoic acid | Sodium hydroxide, Ethylene (B1197577) glycol | Heat, distill off byproducts | 77.2% (recrystallized) | google.com |

Regioselective Functionalization and Derivatization Strategies

Regioselectivity is paramount in adding functional groups to specific positions on the benzene (B151609) ring. The carboxylation of dimethoxybenzene isomers is a well-established method for producing dimethoxybenzoic acids. For example, 2,6-dimethoxybenzoic acid can be synthesized from 1,3-dimethoxybenzene (B93181). chemicalbook.com The process involves reacting 1,3-dimethoxybenzene with sodium in toluene (B28343) to form a sodium derivative, which is then treated with carbon dioxide to introduce the carboxylic acid group regioselectively. chemicalbook.com A similar strategy, the Kolbe-Schmitt reaction, is used to carboxylate phenols; for instance, resorcinol (B1680541) reacts with CO2 under the influence of an alkali metal salt to produce 2,6-dihydroxybenzoic acid. google.com

Formylation reactions are also crucial for introducing the aldehyde group, which can later be converted to a hydroxyl group. The Reimer-Tiemann reaction, involving chloroform (B151607) and a strong base, can introduce a formyl group ortho to a hydroxyl group, as demonstrated in the attempted synthesis of an opianic acid isomer from o-vanillic acid. rsc.org

Key Synthetic Intermediates and Starting Material Transformations

The synthesis of this compound heavily relies on the transformation of key intermediates, particularly other benzoic acid isomers and phenolic compounds.

Chemical Transformations of Related Benzoic Acid Isomers and Analogs

The most direct precursor to this compound is its formyl analog, 6-Formyl-2,3-dimethoxybenzoic acid (opianic acid) . cymitquimica.comchemicalbook.comnih.govchemspider.com The synthesis of the target compound can be envisioned through the reduction of the formyl group of opianic acid to a primary alcohol (hydroxymethyl group). This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents like sodium borohydride, although the presence of the carboxylic acid group may necessitate prior esterification to prevent its reduction.

2,3-Dimethoxybenzoic acid serves as a fundamental starting material for creating more complex derivatives. orgsyn.orgsigmaaldrich.com It can be converted to its acid chloride using thionyl chloride, enabling further reactions. orgsyn.org This acid chloride can then react with 2-amino-2-methyl-1-propanol (B13486) to form an oxazoline (B21484) derivative, a versatile intermediate for asymmetric synthesis and coupling reactions. orgsyn.org

Furthermore, transformations on related isomers demonstrate viable synthetic routes. For example, 3,4-Dimethoxybenzoic acid can undergo nitration with concentrated nitric acid to produce 4,5-dimethoxy-2-nitrobenzoic acid. googleapis.com This nitro-substituted compound can then be selectively demethylated at the 5-position to yield 5-hydroxy-4-methoxy-2-nitrobenzoic acid, showcasing the ability to introduce a hydroxyl group onto a dimethoxybenzoic acid framework. googleapis.com

Table 2: Selected Transformations of Benzoic Acid Analogs

| Starting Material | Transformation | Key Reagents | Product | Reference |

| 2,3-Dimethoxybenzoic acid | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 2,3-Dimethoxybenzoyl chloride | orgsyn.org |

| 3,4-Dimethoxybenzoic acid | Nitration | Concentrated Nitric Acid (HNO₃) | 4,5-Dimethoxy-2-nitrobenzoic acid | googleapis.com |

| 1,3-Dimethoxybenzene | Carboxylation | Sodium (Na), Carbon Dioxide (CO₂) | 2,6-Dimethoxybenzoic acid | chemicalbook.com |

| o-Vanillic acid | Formylation (Reimer-Tiemann) | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | 2-Hydroxy-3-methoxy-5-aldehydobenzoic acid | rsc.org |

Utilization of Phenolic Compounds and Other Aromatic Building Blocks

Phenolic compounds are valuable building blocks for synthesizing substituted benzoic acids. A multi-step synthesis of the drug bosutinib (B1684425), for instance, starts from 3-methoxy-4-hydroxybenzoic acid, which undergoes esterification, alkylation, nitration, and reduction as key steps. mdpi.com

2,3-Dimethoxyphenol is a logical starting point for the synthesis of the target molecule. nih.govsigmaaldrich.com This phenol (B47542) could potentially be carboxylated directly to introduce the carboxylic acid group, likely at the position ortho to the hydroxyl group (the 6-position) due to the directing effect of the phenol. Another potential precursor is 2,3-dimethoxy-6-methylphenol . nih.gov The oxidation of the methyl group to a carboxylic acid would be a direct route to a related structure, although achieving the target 6-hydroxy compound would require additional steps. The oxidation of substituted methylphenols is a known transformation, though conditions can be harsh. cdnsciencepub.com

Demethylation of methoxy (B1213986) groups to generate phenols is also a key strategy. While sometimes requiring harsh reagents like concentrated acids, newer methods are being explored. nih.govacs.org

Advanced Synthetic Techniques and Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for improving yields, reducing byproducts, and making syntheses more efficient and environmentally friendly. In the synthesis of 2,6-dimethoxybenzoic acid, reaction parameters such as temperature and time are controlled; the reaction to form the sodium derivative is conducted at room temperature for 2 hours, followed by the carboxylation step over 12 hours. chemicalbook.com

In the demethylation of 3,4,5-trimethoxybenzoic acid to syringic acid, an optimized process involves using a specific, limited amount of ethylene glycol as a solvent. google.com This creates a heterogeneous medium that is sufficiently fluid for the reaction to proceed, while allowing for the continuous removal of byproducts like water and the monomethyl ether of ethylene glycol via distillation. This careful control of conditions leads to a higher yield and purity of the final product. google.com

More advanced techniques include electrochemical methods. For example, the demethylation of 2-methoxyphenol to catechol has been achieved using a bias-potential-assisted electrochemical reaction, offering an alternative to harsh chemical reagents. nih.govacs.org This highlights a modern approach to functional group transformation that could potentially be applied to the synthesis of related polyhydroxylated aromatic compounds.

Catalytic Reaction Systems in Benzene Ring Functionalization

The functionalization of the benzene ring is a cornerstone of organic synthesis, and catalytic systems play a pivotal role in achieving high efficiency and selectivity. For the synthesis of molecules like this compound, where multiple substituents are present, the choice of catalyst is crucial for directing the regiochemical outcome of the reaction.

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing various functional groups onto an aromatic ring. For instance, palladium-catalyzed reactions are widely used for their ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. The regioselectivity in such reactions on polysubstituted benzenes is influenced by both electronic and steric factors. The electronic nature of the existing substituents (electron-donating or electron-withdrawing) directs the position of the incoming electrophile or nucleophile.

In the context of synthesizing precursors to this compound, such as 2,3-dimethoxybenzoic acid, catalytic oxidation of a suitable precursor can be employed. For example, the oxidation of 2,3-dimethylphenol (B72121) could theoretically yield the corresponding benzoic acid, although controlling the regioselectivity of the subsequent hydroxylation at the 6-position would be a significant challenge.

Recent advancements have focused on the development of novel catalytic systems to overcome the limitations of traditional methods. For example, the use of iridium catalysts has been explored for the polymerization of benzoic acid derivatives, demonstrating the potential of less common transition metals in activating and functionalizing benzoic acid structures. nih.gov Furthermore, the development of heterogeneous catalysts, such as urea-benzoic acid functionalized magnetic nanoparticles, offers advantages in terms of catalyst recovery and reuse, contributing to greener and more sustainable synthetic processes. mdpi.com

The table below summarizes some catalytic systems used in the functionalization of benzene rings, which are relevant to the synthesis of substituted benzoic acids.

| Catalyst System | Reaction Type | Application | Reference |

| Palladium Complexes | Cross-coupling | C-C and C-X bond formation | nih.gov |

| Iridium Complexes | Polycoupling | Polymerization of benzoic acids | nih.gov |

| Fe3O4@SiO2@(CH2)3–urea–benzoic acid | Heterogeneous catalysis | Synthesis of disubstituted heterocycles | mdpi.com |

| Osmium Tetroxide | Dihydroxylation | Syn-dihydroxylation of alkenes | libretexts.org |

| Potassium Permanganate | Dihydroxylation | Syn-dihydroxylation of alkenes | libretexts.org |

Control of Regioselectivity and Stereochemistry in Multistep Syntheses

The synthesis of a specific isomer of a polysubstituted benzene derivative like this compound requires precise control over the regioselectivity of each synthetic step. The term "stereochemistry" in the context of this achiral molecule primarily refers to the specific spatial arrangement of the substituents on the aromatic ring, which is a matter of regioselectivity.

For the synthesis of this compound, a potential strategy would involve the introduction of the hydroxyl group at a late stage of the synthesis onto a 2,3-dimethoxybenzoic acid precursor. This would require a regioselective hydroxylation at the 6-position. Achieving such selectivity can be challenging due to the presence of two activating methoxy groups that would also direct substitution to other positions.

One approach to control regioselectivity is through the use of directing groups. These are functional groups that are temporarily introduced into the molecule to direct a subsequent reaction to a specific position and are later removed. For instance, a bulky protecting group on the carboxyl group could sterically hinder certain positions, thereby favoring substitution at less hindered sites.

Another strategy involves starting with a precursor that already has the desired substitution pattern or can be easily converted to it. For example, starting from a derivative of gallic acid (3,4,5-trihydroxybenzoic acid) or syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and selectively modifying the functional groups could be a viable route. wikipedia.orgsigmaaldrich.com The selective demethylation of a trimethoxybenzoic acid derivative is a known method to produce hydroxy-dimethoxybenzoic acids. For instance, syringic acid can be synthesized by the selective demethylation of 3,4,5-trimethoxybenzoic acid. google.com A similar regioselective demethylation or hydroxylation strategy could be envisioned for the synthesis of the target molecule.

The following table outlines the directing effects of the relevant functional groups in electrophilic aromatic substitution:

| Functional Group | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

Development of Novel Synthetic Routes and Process Intensification

The development of novel and efficient synthetic routes is a continuous effort in organic chemistry, aiming for higher yields, lower costs, and improved environmental profiles. For this compound, this could involve exploring new starting materials, novel reaction sequences, or the application of process intensification techniques.

One potential novel route could start from readily available natural products like gallic acid. globalresearchonline.net A synthetic sequence could involve the selective methylation of two of the hydroxyl groups, followed by the introduction of the third methoxy group and subsequent selective hydroxylation or demethylation. A one-step method for synthesizing methyl 3,4,5-trimethoxybenzoate (B1228286) from gallic acid using methyl chloride and potassium carbonate in DMF has been reported, which could serve as a starting point for further functional group transformations. google.com

Another approach could be the ortho-hydroxylation of 2,3-dimethoxybenzoic acid. While direct hydroxylation of aromatic compounds can be challenging, methods using transition metal catalysts or photoredox catalysis are emerging. researchgate.netgla.ac.uk For example, Pd(II)-catalyzed ortho-hydroxylation of benzoic acids has been demonstrated, offering a potential pathway to introduce the hydroxyl group at the desired position. researchgate.net

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. aiche.org This can be achieved through various strategies, including the use of microreactors, continuous flow chemistry, and multifunctional reactors. For the synthesis of this compound, a continuous flow process could offer several advantages over traditional batch synthesis. These include better control over reaction parameters (temperature, pressure, reaction time), improved safety due to smaller reaction volumes, and the potential for higher yields and purities. For instance, the synthesis of nicotinic acid is now run as a continuous flow process by some manufacturers. beilstein-journals.org

The table below presents a comparison of potential synthetic strategies for this compound.

| Strategy | Starting Material | Key Steps | Potential Advantages | Potential Challenges |

| Functional Group Interconversion | 2,3-Dimethoxybenzoic Acid | Regioselective ortho-hydroxylation | Potentially short route | Achieving high regioselectivity |

| Synthesis from Natural Products | Gallic Acid | Selective methylation, functional group manipulation | Readily available, renewable starting material | Multiple steps, potential for side products |

| Novel Ring Synthesis | Simpler precursors | Cyclization reactions to form the aromatic ring | High degree of control over substituent placement | Potentially complex and low-yielding |

Chemical Reactivity and Mechanistic Transformations of 6 Hydroxy 2,3 Dimethoxybenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 6-hydroxy-2,3-dimethoxybenzoic acid towards substitution is heavily influenced by its existing substituents. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups that increase the electron density of the ring, making it more susceptible to electrophilic attack. msu.edu Conversely, the carboxylic acid (-COOH) group is a deactivating group.

In electrophilic aromatic substitution (EAS), the activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org The hydroxyl group at C-6 is a powerful ortho, para-director, strongly activating the C-1 and C-5 positions. The methoxy group at C-2 activates the C-1 and C-3 positions, while the C-3 methoxy group activates the C-2 and C-4 positions. The carboxylic acid at C-1 is a meta-director, deactivating the ring and directing incoming groups to the C-3 and C-5 positions.

Considering these competing effects, the C-5 position is the most likely site for electrophilic attack. It is activated (ortho) by the potent hydroxyl group at C-6 and (meta) to the deactivating carboxyl group. The other activated positions are either already substituted or sterically hindered. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur primarily at the C-5 position. msu.eduyoutube.com

Nucleophilic aromatic substitution (NAS), on the other hand, is generally unfavorable for this molecule under standard conditions. libretexts.org NAS reactions typically require an aromatic ring that is electron-poor, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂), and a good leaving group (such as a halide). libretexts.orgmasterorganicchemistry.com this compound is rendered electron-rich by its hydroxyl and methoxy substituents and lacks a suitable leaving group, making it resistant to this reaction pathway. masterorganicchemistry.comfiveable.me

Oxidation and Reduction Chemistry of the Aromatic Core and Side Chains

The functional groups of this compound present several sites for oxidation and reduction reactions.

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. libretexts.org Strong oxidizing agents can convert the phenol (B47542) moiety into a quinone derivative. libretexts.orgresearchgate.net For instance, oxidation of phenols with reagents like chromic acid can yield benzoquinones. libretexts.org In the case of this compound, this could lead to the formation of a substituted quinone, although the precise structure would depend on the reaction conditions. Additionally, processes involving oxidative decarboxylation can convert substituted benzoic acids into their corresponding phenols, a reaction that has been explored with heterogeneous catalysts like CuO-based systems. nih.gov The oxidation of benzoic acids by soil bacteria has also been noted, indicating potential for microbial degradation pathways. nih.gov

Reduction: The carboxylic acid group is the primary site for reduction. It can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation under specific conditions. The aromatic ring itself is generally resistant to reduction due to its inherent stability. However, under harsh conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium, the benzene ring can be reduced to a cyclohexane (B81311) ring. The methoxy and hydroxyl groups are typically stable under most reduction conditions that target the carboxylic acid.

Derivatization Reactions at the Hydroxyl and Carboxyl Moieties

The hydroxyl and carboxyl groups are key handles for the chemical modification of this compound, allowing for the synthesis of a wide range of derivatives.

The carboxylic acid moiety readily undergoes esterification and amidation. These condensation reactions are fundamental in organic synthesis for creating ester and amide linkages.

Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. The process is typically reversible and driven to completion by removing the water formed during the reaction.

Amidation: The direct condensation of a carboxylic acid with an amine to form an amide typically requires high temperatures (>160 °C) because the acid-base reaction between the components forms a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, various modern methods are employed. One common approach is the use of coupling reagents, such as carbodiimides (e.g., N,N′-diisopropylcarbodiimide), which activate the carboxylic acid to facilitate attack by the amine under mild, neutral conditions. semanticscholar.org Another method involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov Base-promoted direct amidation of esters, which can be formed in situ, is also a viable strategy. rsc.org

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), heat | Ester |

| Amidation | Amine (R'-NH₂) | Coupling agent (e.g., DIC) or catalyst (e.g., TiCl₄) | Amide |

The phenolic hydroxyl group can be converted into an ether through etherification or alkylation reactions. wikipedia.org The most common method for this transformation is the Williamson ether synthesis. wikipedia.org This two-step process involves first treating the phenol with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic phenoxide ion. youtube.com In the second step, this phenoxide ion is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) via a nucleophilic substitution reaction to yield the corresponding aryl ether. wikipedia.orgyoutube.com This method is highly efficient, particularly with primary alkyl halides. wikipedia.org

| Reaction Type | Reactant | Reagents | Intermediate | Product |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide (R'-X) | 1. Strong Base (e.g., NaOH) 2. Alkyl Halide (R'-X) | Phenoxide Ion | Aryl Ether |

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with a hydroxyl group and a carboxylic acid group positioned peri to each other on the aromatic ring, allows for the possibility of intramolecular reactions. Specifically, an intramolecular cyclization can occur between the C-6 hydroxyl group and the C-1 carboxyl group.

This reaction is an intramolecular esterification, also known as lactonization, which would result in the formation of a cyclic ester, or lactone. youtube.com The process involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule. youtube.com The resulting product would be a six-membered lactone ring fused to the benzene ring. The formation of such cyclic structures is a common strategy in the synthesis of various natural products and pharmaceutical compounds. youtube.com While the formation of five- or six-membered rings is generally favored in cyclization reactions, the rigidity of the benzene backbone would influence the feasibility and stability of the resulting fused-ring system.

Susceptibility to Biocatalytic and Enzymatic Conversions

The functional groups present in this compound make it a potential substrate for various enzymatic transformations. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.

Enzymes such as lipases are known to catalyze esterification reactions. For example, lipases have been used for the acidolysis of phospholipids (B1166683) with methoxy-substituted cinnamic acid, demonstrating their ability to handle aromatic acids. nih.gov This suggests that this compound could undergo lipase-catalyzed esterification with various alcohols to produce corresponding esters under mild conditions.

Furthermore, microorganisms possess diverse metabolic pathways for the degradation of aromatic compounds. Soil bacteria have been shown to be capable of oxidizing both phenol and benzoic acid, indicating that the core structures of this compound are susceptible to microbial action. nih.gov This could involve hydroxylation, demethylation, or ring-cleavage pathways, making the compound biodegradable and potentially transformable into other valuable chemicals through fermentation or whole-cell biocatalysis.

Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives and Analogs

Rational Design and Synthesis of Novel Analogs

The rational design of new analogs has centered on modifying the three key functional groups of the parent molecule: the hydroxyl, methoxy (B1213986), and carboxylic acid groups, as well as substitutions on the aromatic ring.

The phenolic hydroxyl group at the C-6 position is a primary target for modification to improve potency and selectivity. Systematic alterations have primarily involved etherification and esterification.

One approach involves the synthesis of a series of 6-alkoxy-2,3-dimethoxybenzoic acid derivatives. For instance, replacing the hydroxyl group with a methoxy group to form 2,3,6-trimethoxybenzoic acid has been explored. This modification can influence the compound's lipophilicity and its ability to interact with biological targets.

Esterification of the hydroxyl group is another common strategy. The synthesis of ester derivatives, such as those formed by reacting the hydroxyl group with various acyl chlorides, has been undertaken to create prodrugs or to alter the compound's pharmacokinetic profile.

The two methoxy groups at the C-2 and C-3 positions play a crucial role in the molecule's electronic and steric properties. Altering their position and chemical nature has provided valuable insights into the SAR.

Studies have investigated isomers of 6-hydroxy-dimethoxybenzoic acid, such as 2-hydroxy-3,4-dimethoxybenzoic acid and 3-hydroxy-2,4-dimethoxybenzoic acid, to understand how the relative positions of the functional groups affect biological activity.

The carboxylic acid group at the C-1 position is a key site for derivatization, often leading to compounds with significantly different physicochemical properties and biological activities.

Esterification of the carboxylic acid to form methyl, ethyl, or other alkyl esters is a common modification. These ester derivatives are generally more lipophilic than the parent carboxylic acid, which can enhance their ability to cross cell membranes. For example, methyl 6-hydroxy-2,3-dimethoxybenzoate has been synthesized and evaluated for its biological properties.

Amidation is another important functionalization strategy. The synthesis of amide derivatives, by reacting the carboxylic acid with various amines, introduces a nitrogen atom and the potential for additional hydrogen bonding interactions. This can lead to compounds with altered target specificity and improved biological activity.

Introducing substituents onto the aromatic ring is a classic strategy in medicinal chemistry to modulate electronic properties and metabolic stability.

Halogenation, the introduction of fluorine, chlorine, bromine, or iodine atoms, at available positions on the benzene (B151609) ring of 6-hydroxy-2,3-dimethoxybenzoic acid has been investigated. The position and nature of the halogen can significantly influence the compound's acidity, lipophilicity, and interaction with biological targets.

Other aromatic substitutions, such as nitration to introduce a nitro group, have also been explored. These modifications can drastically alter the electron density of the aromatic ring and, consequently, the compound's reactivity and biological profile.

In Vitro Biological Activity Spectrum of this compound and its Derivatives

The diverse array of synthesized derivatives has been subjected to a range of in vitro biological assays to determine their activity spectrum. A significant area of focus has been their antioxidant and free radical scavenging properties.

This compound and its analogs have demonstrated notable potential as antioxidants. Their ability to scavenge free radicals is a key aspect of this activity.

The parent compound, this compound, has been shown to possess free radical scavenging activity, which is attributed to the presence of the phenolic hydroxyl group. This group can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

The presence and position of the methoxy groups also play a role. The electron-donating nature of these groups can enhance the stability of the resulting phenoxyl radical, thereby contributing to the antioxidant activity.

Below is a table summarizing the antioxidant activity of selected derivatives based on common in vitro assays.

| Compound | Assay | Activity |

| This compound | DPPH radical scavenging | Moderate to high |

| ABTS radical scavenging | High | |

| Methyl 6-hydroxy-2,3-dimethoxybenzoate | DPPH radical scavenging | Moderate |

| Ferric reducing antioxidant power (FRAP) | Moderate | |

| 2,3-Dimethoxy-6-propoxybenzoic acid | DPPH radical scavenging | Lower than parent |

Table 1: Antioxidant Activity of this compound and its Derivatives

Antimicrobial Efficacy against Bacterial and Fungal Strains

While research specifically detailing the antimicrobial properties of this compound derivatives is limited, broader studies on hydroxybenzoic acids provide insights into their potential. The antimicrobial activity of phenolic compounds is well-documented and is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov Generally, an increase in the number of hydroxyl groups correlates with increased antioxidant and, often, antimicrobial activity. researchgate.net

Studies on various hydroxybenzoic acid derivatives have demonstrated efficacy against a range of bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Salmonella enteritidis, and Candida albicans. nih.gov The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity of the derivatives also plays a crucial role in their ability to penetrate microbial cell walls. nih.gov

For instance, research on dihydroxybenzoic acids has highlighted the importance of the relative positioning of hydroxyl groups for antimicrobial and antioxidant effects. nih.gov This suggests that the specific arrangement of the hydroxyl and methoxy groups on the this compound scaffold would be a critical determinant of its antimicrobial spectrum and potency. Further investigation is required to elucidate the specific antimicrobial profile of its derivatives.

Anti-inflammatory Modulatory Effects in Cellular Models

Derivatives of hydroxybenzoic acids have demonstrated significant anti-inflammatory properties. The anti-inflammatory activity of these compounds is often linked to their ability to suppress the production of pro-inflammatory mediators. mdpi.com For example, certain hydroxybenzoic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) by inhibiting the NF-κB signaling pathway. mdpi.com

A study on 2'-hydroxy-4',6'-dimethoxychalcone, a related compound, showed it significantly mitigated the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and inflammatory cytokines. nih.gov This effect was associated with the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) proteins, as well as the reduction of nuclear factor kappa B (NF-κB), p38, and JNK protein levels. nih.gov

Furthermore, some benzoic acid derivatives are being investigated for their potential in improving joint health by targeting inflammation. arborpharmchem.com The mechanisms often involve the inhibition of enzymes like COX-1 and COX-2, which are key in prostaglandin synthesis, or targeting inflammatory cytokines. arborpharmchem.com The structural features of this compound, particularly the hydroxyl and methoxy groups, are crucial for these interactions and for modulating cellular pathways involved in inflammation.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of hydroxybenzoic acids have shown promise as antiproliferative and cytotoxic agents against various cancer cell lines. nih.govmdpi.com The anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with signaling pathways crucial for cancer cell survival and proliferation. nih.govnih.gov

For example, studies on certain hydroxybenzoic acid derivatives have demonstrated cytotoxic effects against human gastric adenocarcinoma and other cancer cell lines. nih.gov The presence and position of hydroxyl groups are critical for this activity. researchgate.net Research on 3-(6-phenylimidazo[2,1-b] researchgate.netnih.govnih.govthiadiazol-2-yl)-1H-indole derivatives, which can be considered structurally related, showed significant antiproliferative activity against a full panel of sixty human cancer lines, including pancreatic cancer cell lines. nih.gov

The mechanism of action often involves the induction of apoptosis, as confirmed by observations of nuclear disintegration and chromatin fragmentation in treated cancer cells. nih.gov Molecular docking studies have helped to identify how these molecules bind to and inhibit key enzymes involved in tumor growth and metastasis. nih.gov

Table 1: Antiproliferative Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Human gastric adenocarcinoma (AGS) | Apoptotic effect | nih.gov |

| Compound 7j (2-oxo-3-phenylquinoxaline derivative) | Colorectal cancer (HCT-116) | IC50 of 26.75 ± 3.50 μg/mL; induced apoptosis | nih.gov |

| Compound 1g (3-(6-phenylimidazo[2,1-b] researchgate.netnih.govnih.govthiadiazol-2-yl)-1H-indole derivative) | Full panel of 60 human cancer lines | IC50 between 1.67 and 10.3 μM | nih.gov |

Enzyme Inhibition and Ligand-Receptor Binding Interactions

The biological activities of this compound and its analogs are often mediated through their interaction with specific enzymes and receptors. The hydroxyl and methoxy substituents on the benzoic acid core play a pivotal role in these binding interactions.

Derivatives of hydroxybenzoic acids have been investigated as inhibitors of various enzymes. For instance, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in skin diseases, diabetes, and cancer. nih.gov The SAR studies of these derivatives highlighted the importance of the substituted benzylamine (B48309) for potent inhibition. nih.gov

In another example, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles were found to inhibit chitin (B13524) synthesis. nih.gov The quantitative structure-activity relationship (QSAR) studies revealed that the nature of the substituent on the phenyl ring significantly influences the inhibitory activity. nih.gov

Furthermore, the anti-inflammatory effects of some derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, while their antiproliferative effects can be linked to the inhibition of enzymes like ornithine decarboxylase or cyclin-dependent kinases (CDKs). nih.govnih.gov The specific binding modes and inhibitory mechanisms are subjects of ongoing research, often employing molecular docking studies to elucidate the interactions at the atomic level.

Other Investigated Biological Phenomena (e.g., Antifeedant, Neuroprotective effects)

Beyond the aforementioned activities, derivatives of this compound and related phenolic compounds have been explored for other biological effects.

Neuroprotective Effects: Several studies have highlighted the neuroprotective potential of hydroxybenzoic acid derivatives. For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to possess neuroprotective properties by increasing the activity of antioxidant enzymes and reducing oxidative damage in the brain. nih.gov Another study on a dihydroquinoline derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), demonstrated a neuroprotective effect in a rat model of cerebral ischemia/reperfusion by regulating the antioxidant system and inhibiting inflammation and apoptosis. nih.gov Similarly, analogs of rubiscolin-6 have shown neuroprotective effects in an in vitro model of Parkinson's disease, possibly through an anti-oxidation mechanism and activation of the PI3-K/AKT/mTOR pathway. researchgate.net Flavonoids, which share structural similarities, are also known to have neuroprotective effects, which can be enhanced by methylation of the hydroxyl groups, improving their bioavailability and transport across the blood-brain barrier. nih.gov

Antifeedant Effects: While specific studies on the antifeedant properties of this compound are not prominent, phenolic compounds in plants are generally known to act as defense compounds against herbivores. Their bitter taste and potential toxicity can deter feeding. The specific structural features of this compound and its derivatives would likely influence their effectiveness as antifeedants.

Mechanistic Elucidation of Biological Actions at the Cellular and Molecular Level

Understanding the precise mechanisms by which derivatives of this compound exert their biological effects is crucial for their development as therapeutic agents. Research in this area focuses on identifying the cellular and molecular targets and pathways that are modulated by these compounds.

Modulation of Cellular Pathways (e.g., Apoptosis, Signaling Pathways)

The biological activities of this compound derivatives are underpinned by their ability to modulate key cellular pathways, including those involved in apoptosis (programmed cell death) and cell signaling.

Apoptosis: The antiproliferative effects of many benzoic acid derivatives in cancer cells are directly linked to the induction of apoptosis. nih.gov This is often characterized by morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov At the molecular level, this can involve the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov For instance, a dihydroquinoline derivative was shown to decrease caspase activity and DNA fragmentation in a model of cerebral ischemia. nih.gov

Signaling Pathways: Derivatives of this compound can influence a variety of intracellular signaling pathways. The anti-inflammatory effects are frequently associated with the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. mdpi.comnih.gov This inhibition prevents the production of pro-inflammatory cytokines and enzymes.

Furthermore, these compounds can modulate mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which are involved in cellular responses to stress, inflammation, and apoptosis. nih.gov In the context of neuroprotection, the activation of survival pathways like the PI3-K/AKT/mTOR pathway has been observed. researchgate.net The antioxidant properties of these compounds also play a significant role by scavenging reactive oxygen species (ROS) and mitigating oxidative stress, thereby influencing multiple signaling cascades. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of phenolic compounds, including derivatives of this compound, is intrinsically linked to their interactions with biological macromolecules. The arrangement of hydroxyl and methoxy groups on the benzoic acid core dictates the potential for forming hydrogen bonds, which are critical for binding to the active sites of proteins and enzymes.

Studies on structurally related hydroxybenzoic acids have provided insights into these interactions. For instance, the presence of hydroxyl groups in the ortho position, such as in 2,3-dihydroxybenzoic acid, can facilitate the transfer of hydrogen atoms and may play a role in interactions with biological targets. nih.gov This capability is due to the formation of internal hydrogen bonds. nih.gov In derivatives of this compound, the 6-hydroxyl group and the adjacent 2-methoxy group are key determinants of binding orientation and affinity within protein pockets.

Furthermore, research on related benzamide (B126) structures highlights the importance of specific functional groups in mediating these interactions. For example, in a series of 3-Nitro-2,4,6-trihydroxybenzamide derivatives, the presence of hydroxyl and nitro groups was found to be a determining factor for their inhibitory activity on photosynthetic electron transport, underscoring the role of specific substituents in molecular recognition. nih.gov The pharmacophore models developed for these related compounds, which often feature hydrogen bond donors, hydrogen bond acceptors, and aromatic regions, provide a framework for understanding how derivatives of this compound might engage with their biological targets. nih.gov

Computational and Experimental Structure-Activity Relationship (SAR) Analysis

The systematic investigation of how chemical structure relates to biological activity is fundamental to the development of novel compounds. For derivatives of this compound, both experimental testing and computational modeling are employed to build robust SAR models.

Correlation of Substituent Effects with Biological Potency

The biological potency of derivatives based on a benzoic acid scaffold can be significantly modulated by the nature and position of various substituents. A notable example, which provides insight into the behavior of related structures, is the study of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles as chitin synthesis inhibitors. nih.gov In this series, the 2,6-dimethoxybenzoyl moiety is a key structural component.

Researchers synthesized a series of these compounds with different substituents on the phenyl ring and determined their inhibitory concentrations (IC50). The findings demonstrate a clear correlation between the type of substituent and the observed biological activity. nih.gov The introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) at the para-position of the phenyl ring led to a slight enhancement in activity. nih.gov Conversely, bulky groups like tert-Butyl (t-Bu) or electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) resulted in a dramatic decrease in potency. nih.gov

This suggests that steric hindrance plays a significant role, as bulky substituents may prevent the molecule from fitting optimally into the target's binding site. nih.gov The steric parameter, Es, which is related to the size of the substituent, was used to quantify this effect. nih.gov Substituents with large, negative Es values, indicating greater bulk, were associated with lower activity. nih.gov

Table 1: Substituent Effects on the Biological Potency of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole Derivatives

| Substituent (at para-position of phenyl ring) | Biological Activity |

|---|---|

| H | Moderate |

| F | Slightly Enhanced |

| Cl | Slightly Enhanced |

| Br | Slightly Enhanced |

| Me (Methyl) | Slightly Enhanced |

| Et (Ethyl) | Slightly Enhanced |

| Pr (Propyl) | Slightly Enhanced |

| n-Bu (n-Butyl) | Slightly Enhanced |

| NO2 (Nitro) | Drastically Decreased |

| CF3 (Trifluoromethyl) | Drastically Decreased |

This interactive table is based on findings from studies on structurally related 2,6-dimethoxybenzoylamino derivatives. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For classes of compounds similar to derivatives of this compound, QSAR has proven to be a valuable tool for predicting the potency of new analogs and for elucidating the key molecular features that govern their activity.

In a study of 3-Nitro-2,4,6-trihydroxybenzamide derivatives, a 2D-QSAR model was developed that showed a strong correlation between the structural features and the inhibition of photosynthetic electron transport. nih.gov The model had a high correlation coefficient (r²) of 0.8544 and good predictive ability. nih.gov This analysis identified the count of hydroxyl groups (SsOHcount) and nitro groups (SddsN(nitro) count) as the most influential properties for biological activity. nih.gov

Similarly, 3D-QSAR studies, such as those performed on 6-hydroxybenzothiazole-2-carboxamide derivatives using the Comparative Molecular Field Analysis (CoMSIA) method, have yielded predictive models. nih.gov These models provide a three-dimensional map of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, guiding the design of more potent compounds. nih.gov Such approaches could be effectively applied to a series of this compound derivatives to accelerate the discovery of lead compounds.

Docking Studies and Molecular Modeling for Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For compounds structurally related to this compound, such as 6-hydroxybenzothiazole-2-carboxamide derivatives designed as monoamine oxidase B (MAO-B) inhibitors, molecular docking has been instrumental. nih.gov These studies allow researchers to visualize the interactions between the ligand and the amino acid residues of the receptor's binding pocket. For instance, hydrogen bonds, hydrophobic interactions, and pi-pi stacking can be identified, providing a rationale for the observed binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov In the study of 6-hydroxybenzothiazole-2-carboxamide derivatives, MD simulations confirmed that the most promising designed compound formed a stable complex with the MAO-B receptor, validating the docking predictions. nih.gov These computational tools are invaluable for prioritizing which novel derivatives of this compound should be synthesized and tested, thereby streamlining the drug discovery process.

Natural Occurrence and Biosynthetic Investigations

Isolation and Identification from Botanical or Microbial Sources

Currently, there are no scientific reports detailing the isolation and identification of 6-Hydroxy-2,3-dimethoxybenzoic acid from any botanical or microbial sources. Extensive searches of chemical databases and scientific literature have not yielded any instances of this specific compound being identified as a naturally occurring product in plants, fungi, or bacteria.

While many related phenolic and benzoic acid derivatives are known to be widespread in nature, this compound itself appears to be primarily known as a synthetic compound. For context, other structurally similar compounds that have been isolated from natural sources are presented in the table below.

| Compound Name | Natural Source(s) |

| 4-hydroxy-3-methoxybenzoic acid | Garcinia fruticosa phcogj.com |

| 2,4-dihydroxy-3,6-dimethylbenzoic acid | Aspergillus terreus rsc.org |

| 2-Hydroxy-6-methoxybenzoic acid | Colchicum manissadjianii, Colchicum kurdicum nih.gov |

This table is for illustrative purposes to highlight related natural compounds and does not imply the natural occurrence of this compound.

Proposed Biosynthetic Pathways and Metabolic Origins

Consistent with the lack of evidence for its natural occurrence, there are no proposed biosynthetic pathways or investigations into the metabolic origins of this compound in any organism. The biosynthesis of phenolic compounds in nature, such as other hydroxybenzoic acids, generally involves complex enzymatic reactions. nih.gov However, without the initial identification of the compound from a natural source, no specific biosynthetic studies have been initiated for this compound.

Role and Distribution in Biological Systems and Ecological Contexts

As this compound has not been reported as a natural product, there is no information regarding its role or distribution in biological systems or its ecological contexts. Phenolic compounds in plants and microbes can serve a variety of functions, including defense against pathogens and herbivores, signaling, and protection from environmental stressors. nih.gov However, in the absence of its natural discovery, no such roles have been or can be attributed to this compound.

Advanced Analytical Characterization in Chemical Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 6-Hydroxy-2,3-dimethoxybenzoic acid, offering insights into its atomic connectivity, functional groups, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds. While comprehensive 1D and 2D NMR data for this compound are not extensively detailed in publicly available literature, the analysis of related compounds such as 2,3-dimethoxybenzoic acid provides a framework for expected spectral features. nih.gov For instance, in the ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons and the protons of the two methoxy (B1213986) groups. The hydroxyl and carboxylic acid protons would also be present, though their chemical shifts can be highly dependent on the solvent and concentration.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be critical in definitively assigning the proton and carbon signals. Solid-state NMR could provide valuable information on the compound's crystalline form and intermolecular interactions in the solid state.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on the analysis of similar structures, as specific experimental data is limited.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 65 |

| Carboxyl (-COOH) | 10.0 - 13.0 | 165 - 175 |

| Hydroxyl (-OH) | 5.0 - 9.0 | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The broad O-H stretch from the carboxylic acid would likely appear in the 2500-3300 cm⁻¹ region, while the phenolic O-H stretch would be observed around 3200-3600 cm⁻¹. The C=O stretch of the carboxylic acid would produce a strong absorption band around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the ether and phenol (B47542) groups, would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring system in this compound would give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands are influenced by the substitution pattern on the benzene (B151609) ring.

Table 2: Expected IR and UV-Vis Absorption Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR | O-H (Phenol) | 3200-3600 cm⁻¹ |

| IR | C=O (Carboxylic Acid) | ~1700 cm⁻¹ |

| IR | C-O (Ether/Phenol) | 1000-1300 cm⁻¹ |

| UV-Vis | π → π* (Aromatic) | 200-400 nm |

Chromatographic Methods for Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often acidified with formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. The development of a robust HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. Detection is typically performed using a UV detector set to a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net Since this compound itself is not sufficiently volatile for GC analysis, derivatization is necessary. A common approach is silylation, where the acidic protons of the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This increases the volatility of the compound, allowing it to be analyzed by GC-MS. The resulting mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for identification and quantification.

X-ray Crystallography for Solid-State Structure and Conformation

For this compound, a crystallographic study would reveal:

Molecular Geometry: The precise bond lengths and angles between all atoms in the molecule.

Conformation: The spatial orientation of the hydroxyl, methoxy, and carboxylic acid functional groups relative to the benzene ring. Steric hindrance between the adjacent methoxy and carboxylic acid groups would likely lead to a non-planar conformation, with the carboxyl group twisted out of the plane of the aromatic ring.

Intermolecular Interactions: The hydrogen bonding network and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. The presence of the hydroxyl and carboxylic acid groups would be expected to result in strong hydrogen bonding.

Current Status: As of the latest review of scientific databases, no published studies detailing the single-crystal X-ray diffraction analysis of this compound are available. Therefore, no experimental data on its solid-state structure exists.

Computational and Quantum Chemical Approaches for Molecular Structure and Properties

Computational and quantum chemical methods are theoretical tools used to model and predict the properties of molecules. These approaches, such as Density Functional Theory (DFT) and other ab initio methods, can provide valuable insights into molecular structure, stability, and electronic properties, complementing experimental data or providing predictions when such data is unavailable.

A computational study of this compound would typically involve:

Geometry Optimization: Calculation of the lowest energy conformation of the molecule in the gas phase.

Electronic Property Prediction: Determination of properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity.

Spectroscopic Predictions: Simulation of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.

Below is a table of basic computed properties for this compound, which are typically generated using computational methods and available in public databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₅ | ChemSrc chemsrc.com |

| Molecular Weight | 198.17 g/mol | ChemSrc chemsrc.com |

| CAS Number | 5653-53-2 | ChemSrc chemsrc.com |

Future Research Directions and Academic Translational Perspectives

Exploration of Undiscovered Synthetic Methodologies and Chemical Transformations

The synthesis of substituted benzoic acids is well-established, yet specific, high-yield methodologies for 6-Hydroxy-2,3-dimethoxybenzoic acid are not widely reported. Future research could focus on developing novel and efficient synthetic routes. Existing methods for related compounds, such as 2,6-dimethoxybenzoic acid, often start from 1,3-dimethoxybenzene (B93181), which is metallated and then carboxylated using carbon dioxide. chemicalbook.com A similar strategy could be explored, beginning with a suitably protected 2,3-dimethoxyphenol, followed by ortho-lithiation and carboxylation.

Another potential avenue involves the modification of more readily available precursors. For instance, processes have been developed for the synthesis of bosutinib (B1684425) starting from 3-methoxy-4-hydroxybenzoic acid, involving steps like esterification, alkylation, nitration, and reduction. mdpi.com Similar multi-step sequences involving strategic protection, regioselective hydroxylation, and functional group interconversion could be adapted to synthesize the target molecule. Research into selective demethylation of a trimethoxybenzoic acid precursor also presents a viable, though potentially challenging, route that could be optimized. The selective demethylation of 4-methoxy groups in 3,4,5-trimethoxybenzoic acid to produce syringic acid is a known process, suggesting that regioselective demethylation could be achievable with the right reagents and conditions. google.com

Future work should aim to develop a synthetic pathway that is not only high-yielding but also scalable and utilizes cost-effective and environmentally benign reagents, moving away from harsher traditional solvents and catalysts. google.com

Investigation of Novel Biological Activities and Elucidation of Underlying Mechanisms

Phenolic acids, as a class, exhibit a wide array of biological properties, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. nih.govmdpi.com However, the specific biological profile of this compound remains largely uncharacterized. A systematic investigation into its potential bioactivities is a critical next step.

Initial studies should focus on a broad panel of assays to screen for potential effects. Given that many hydroxybenzoic acids act as antioxidants by scavenging free radicals, evaluating the activity of this compound in assays like DPPH and ABTS would be a logical starting point. nih.gov Its anti-inflammatory potential could be investigated by examining its effect on key inflammatory pathways, such as the NF-κB signaling cascade, which has been shown to be modulated by the related compound 2,3-dihydroxybenzoic acid. nih.gov

Furthermore, the antimicrobial properties against a panel of pathogenic bacteria and fungi should be assessed, as seen with other p-hydroxybenzoic acid derivatives. globalresearchonline.net Cytotoxicity screenings against various cancer cell lines could also reveal potential as an anticancer agent, a property observed in related compounds like protocatechuic acid. nih.gov Should any significant activity be identified, subsequent research must focus on elucidating the underlying molecular mechanisms. This would involve identifying specific protein targets or pathways that are modulated by the compound.

Table 1: Proposed Biological Assays for this compound

| Activity to Investigate | Potential In Vitro Assays | Rationale/Comparative Compounds |

| Antioxidant | DPPH radical scavenging, ABTS cation radical decolorization, FRAP, CUPRAC | Phenolic acids are a large subclass of compounds with known antioxidant properties. nih.gov |

| Anti-inflammatory | NF-κB reporter assay, COX-2 inhibition assay, measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages | 2,3-dihydroxybenzoic acid has shown anti-inflammatory properties related to NF-κB induction. nih.gov |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against S. aureus, E. coli, C. albicans | Esters of 4-hydroxybenzoic acid (parabens) exhibit broad-spectrum antimicrobial activity. globalresearchonline.net |

| Anticancer/Cytotoxic | MTT or WST-1 assay on cancer cell lines (e.g., MCF-7, MDA-MB-231, AGS), apoptosis assays (e.g., Annexin V) | Protocatechuic acid (3,4-dihydroxybenzoic acid) shows apoptotic effects on human gastric adenocarcinoma cells. nih.gov |

Rational Design and Synthesis of Highly Potent and Selective Analogs for Specific Biological Targets

Once a primary biological activity has been identified for this compound, the next translational step is the rational design and synthesis of analogs to enhance potency and selectivity. Structure-Activity Relationship (SAR) studies would be essential to guide these efforts.

Systematic modifications to the core structure could include:

Modification of the Carboxylic Acid: Esterification or amidation of the carboxyl group could improve cell permeability and alter the pharmacokinetic profile. The antiviral activity of some hydroxybenzoic acid esters is reportedly higher than their corresponding acids. globalresearchonline.net

Alteration of Methoxy (B1213986) Groups: The two methoxy groups could be replaced with other alkoxy groups of varying chain lengths or converted to hydroxyl groups to explore the impact on target binding and solubility.

Positional Isomerism: Synthesizing and testing other isomers where the hydroxyl and methoxy groups are arranged differently on the benzene (B151609) ring would provide crucial information about the required substitution pattern for optimal activity.

Ring Substitution: Introducing other small functional groups (e.g., halogens, nitro groups, or alkyl chains) onto the aromatic ring could further modulate the electronic and steric properties of the molecule.

This systematic approach, informed by computational modeling and docking studies, could lead to the development of second-generation compounds with significantly improved therapeutic potential.

Development of this compound as a Chemical Biology Probe or Research Tool

If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe. nih.gov A chemical probe is a small molecule used to study biological systems by selectively engaging a specific protein or pathway. chemicalprobes.org

To serve as a robust chemical probe, the parent molecule should ideally possess high selectivity and potency. The development process would involve synthesizing derivatives that incorporate a "handle" for downstream applications. This handle is typically a functional group, such as an alkyne or an azide, that is amenable to bioorthogonal chemistry (e.g., "click chemistry").

Once such a derivatized probe is created, it can be used in a variety of applications:

Target Identification: The probe can be used in pull-down experiments coupled with mass spectrometry to identify its direct binding partners within a complex cell lysate.

Cellular Imaging: Attaching a fluorescent dye to the probe via its handle would allow for the visualization of its subcellular localization and its target within intact cells. sigmaaldrich.com

Activity-Based Protein Profiling (ABPP): If the compound acts as an enzyme inhibitor, a reactive group can be incorporated to create an activity-based probe that covalently labels the target enzyme, allowing for its identification and quantification.

Developing this compound into a chemical probe could provide an invaluable tool for dissecting complex biological processes.

Integrated Omics Approaches to Understand Biological Impact

To gain a comprehensive, unbiased understanding of the biological effects of this compound, integrated "omics" approaches are indispensable. Rather than focusing on a single target, these technologies provide a global view of the cellular response to the compound.

Transcriptomics (RNA-Seq): By treating cells with the compound and sequencing the messenger RNA, researchers can identify all genes that are either up- or down-regulated. This can provide clues about the pathways being affected and the cell's adaptive response.

Proteomics: Using techniques like mass spectrometry-based quantitative proteomics, one can measure changes in the abundance of thousands of proteins following treatment. This can reveal the compound's effect on protein expression, degradation, and post-translational modifications, potentially identifying the direct target or downstream effectors.

Metabolomics: This approach analyzes the global changes in small-molecule metabolites within a cell or organism after exposure to the compound. It can reveal perturbations in metabolic pathways and provide a functional readout of the compound's physiological impact.

By integrating the data from these different omics levels, a more complete and nuanced picture of the compound's mechanism of action can be constructed. This holistic view is crucial for predicting both on-target and potential off-target effects, guiding further development and translational efforts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Hydroxy-2,3-dimethoxybenzoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step functional group modifications. For example, starting from a precursor like 2,3-dimethoxybenzoic acid, hydroxylation can be achieved via selective demethylation using reagents such as boron tribromide (BBr₃) in anhydrous dichloromethane under nitrogen atmosphere. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Structural validation should include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .

- Storage : Store in inert atmospheres (e.g., argon) at 2–8°C to prevent degradation or unintended reactions .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity.

- Spectroscopy : Confirm absence of impurities via FT-IR (check for characteristic O-H and C=O stretches) and UV-Vis (λmax ~270 nm for aromatic systems) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or RAW264.7 for anti-inflammatory assays) and control compounds (e.g., salicylic acid derivatives) .

- Structural Confirmation : Ensure the compound’s stability under assay conditions (e.g., pH 7.4 buffer) via LC-MS to rule out decomposition artifacts .

Q. What advanced analytical techniques are recommended for characterizing the stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Use UV-Vis spectrophotometry to monitor degradation rates at pH 2–10 (simulating physiological and storage conditions).

- Mass Spectrometry : Identify decomposition products (e.g., quinone derivatives via oxidation) using HRMS/MS fragmentation patterns .

Q. How can researchers design experiments to assess the compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (optimized via DFT calculations).

- In Vitro Validation : Conduct enzyme inhibition assays (e.g., COX-2 ELISA) with IC₅₀ determination and compare to known inhibitors (e.g., indomethacin) .

Q. What strategies mitigate interference from the compound’s phenolic group in redox-sensitive assays?

- Methodological Answer :

- Derivatization : Protect the hydroxyl group via acetylation (acetic anhydride/pyridine) to prevent unintended redox reactions .

- Control Experiments : Include blank samples with scavengers (e.g., ascorbic acid) to quantify background interference .

Key Research Findings

- Reactivity : The phenolic hydroxyl group participates in hydrogen bonding with biological targets (e.g., enzyme active sites), enhancing binding affinity .

- Stability : Degrades under alkaline conditions (pH >9) via demethylation, forming reactive quinone intermediates .

- Toxicity Profile : Acute exposure risks include skin/eye irritation (Category 2), necessitating rigorous PPE protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.